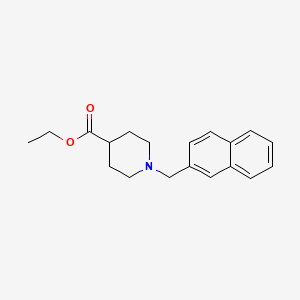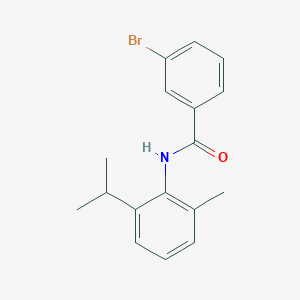![molecular formula C11H16N4O3 B5645805 3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)
3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bi-heterocyclic compounds typically involves multiple steps, including cycloaddition reactions, amidation, and rearrangement processes. For instance, Rozhkov et al. (2004) describe the cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles, leading to the formation of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles and their Dimroth rearrangement products (Rozhkov, Batog, Shevtsova, & Struchkova, 2004). Similarly, Kanno et al. (1991) presented a method for synthesizing oxazolidin-2-one derivatives, demonstrating the versatility of such compounds in organic synthesis (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Molecular Structure Analysis
The structural analysis of oxazolidin-2-one derivatives often involves X-ray crystallography and spectroscopic methods. Abbasi et al. (2019) confirmed the structures of newly synthesized bi-heterocyclic molecules via IR, EI-MS, 1H-NMR, and 13C-NMR techniques, highlighting the detailed molecular structure analysis that underpins the understanding of these compounds (Abbasi, Ramzan, Rehman, Siddiqui, Hassan, Raza, Shah, Mirza, & Seo, 2019).
Chemical Reactions and Properties
The chemical behavior of oxazolidin-2-one derivatives includes a range of reactions such as cycloaddition, nucleophilic substitution, and rearrangement. Voronin et al. (2022) explored the synthesis and thermal stability of related compounds, providing insights into the chemical reactions and stability of oxadiazole and oxazolidinone rings (Voronin, Balabanova, Fedyanin, Churakov, Pivkina, Strelenko, Klenov, & Tartakovsky, 2022).
Physical Properties Analysis
The physical properties of oxazolidin-2-one derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Studies often employ differential scanning calorimetry and thermogravimetry to assess these properties, as demonstrated by Couture and Warkentin (1997), who investigated the thermolysis of spiro-fused oxadiazolines to understand their stability and reactivity (Couture & Warkentin, 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with various reagents, are fundamental to the application of oxazolidin-2-one derivatives in synthetic chemistry and potential biological applications. Jafari et al. (2017) synthesized and evaluated the antimicrobial activities of 1,3,4-oxadiazole derivatives, showcasing the bioactivity aspect of these compounds (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Propriétés
IUPAC Name |
3-[2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-11-15(6-7-17-11)5-4-12-10-14-13-9(18-10)8-2-1-3-8/h8H,1-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKNCEGMXHWJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)NCCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(5-Cyclobutyl-1,3,4-oxadiazol-2-YL)amino]ethyl}-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5645734.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)
![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5645751.png)
![4-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5645754.png)

![N-[(5-{[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5645767.png)


![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)

![2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)